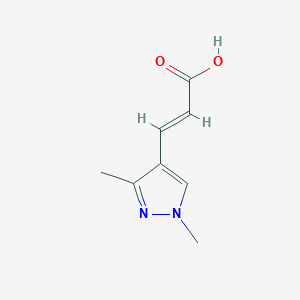

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid

Description

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative characterized by an acrylic acid moiety conjugated to a 1,3-dimethyl-substituted pyrazole ring. This compound is part of a broader class of pyrazole-based carboxylic acids, which are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and biological activity . The compound’s E-configuration ensures optimal conjugation between the pyrazole ring and the carboxylic acid group, influencing its electronic properties and reactivity. It is listed in commercial catalogs with a purity of 95% (e.g., EN300-261595) but has been discontinued by suppliers such as CymitQuimica, limiting its current availability .

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUAQZPCFIJVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408730 | |

| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-75-0 | |

| Record name | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and tolerates various functional groups and sterically hindered substrates .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions and cyclocondensation techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include pyrazole oxides, alcohol derivatives, and substituted pyrazoles .

Scientific Research Applications

The compound (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, agriculture, and material sciences, while providing comprehensive data tables and insights from verified sources.

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the acrylic acid moiety in This compound enhances its ability to interact with biological targets involved in cancer proliferation. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, which could be beneficial in developing new antibiotics.

Agriculture

Pesticide Development:

Due to its structural characteristics, This compound is being investigated as a potential pesticide. Its efficacy against specific pests and pathogens can lead to the development of safer and more effective agricultural chemicals.

Material Sciences

Polymer Synthesis:

The compound can serve as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Pesticidal | Efficacy against agricultural pests |

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including This compound . The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, highlighting its potential as a lead compound for further drug development.

Case Study: Agricultural Applications

In agricultural studies, the compound was tested against common pests affecting crops. Field trials indicated that formulations containing This compound resulted in a noticeable decrease in pest populations compared to untreated controls, suggesting its viability as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Acrylic Acid Derivatives

Key Observations :

- Substitutions at positions 1 and 3 of the pyrazole ring significantly influence steric and electronic properties. For example, bulkier groups like benzyl () reduce solubility but may enhance binding specificity in biological targets.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight | Purity | Similarity Score* |

|---|---|---|---|

| This compound | 194.20 (C9H10N2O2) | 95% | 1.00 (Reference) |

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid | 168.18 (C7H10N2O2) | 95% | 0.83 |

| 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid | 182.21 (C8H12N2O2) | 95% | 0.83 |

| (2E)-3-(1-Ethyl-1H-pyrazol-4-yl)acrylic acid | 180.20 (C8H10N2O2) | N/A | 0.82 |

Key Observations :

- The reference compound’s molecular weight (194.20) is higher than acetic acid derivatives (e.g., 168.18) due to the longer acrylic acid chain.

- Similarity scores ≤0.83 indicate significant functional group variations, such as shorter acid chains or alkyl substitutions, which affect hydrogen bonding and solubility .

Biological Activity

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole moiety known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- CAS Number : 514800-75-0

- MDL Number : MFCD02055619

- Hazard Classification : Irritant

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown promising results against several bacterial strains.

Summary of Antimicrobial Studies

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Not specified | Significant reduction compared to Ciprofloxacin |

In a study assessing the antimicrobial activity of pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Additionally, it demonstrated significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in biofilm formation reduction .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound's ability to inhibit cancer cell proliferation has been particularly noted in studies involving breast and lung cancer cell lines.

Summary of Anticancer Studies

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 6.59 - 12.51 | High |

| 4T1 (Breast) | 13.23 - 213.7 | Moderate |

| MRC-5 (Non-cancer) | >60 | N/A |

In research conducted on various cancer cell lines, the compound displayed IC50 values ranging from 6.59 to 12.51 μM against the MDA-MB-231 triple-negative breast cancer cell line and exhibited moderate toxicity towards the non-cancerous MRC-5 cell line . The selectivity of the compound indicates its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored, with some studies indicating that this compound may inhibit pro-inflammatory cytokines.

In Vitro Anti-inflammatory Study Results

Studies suggest that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which could contribute to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Antibacterial Efficacy : A study demonstrated that pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus species, suggesting their utility in treating biofilm-associated infections.

- Cytotoxicity Studies : Research on various pyrazole compounds showed promising anticancer activity with low cytotoxicity toward normal cells, indicating a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.